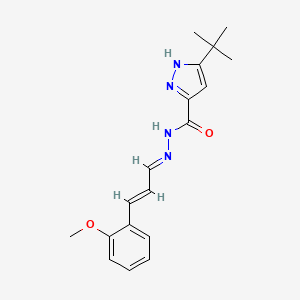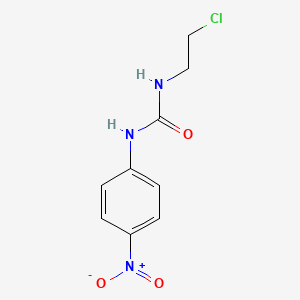
5-Tert-BU-2H-pyrazole-3-carboxylic acid (3-(2-meo-phenyl)-allylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-BU-2H-pyrazole-3-carboxylic acid (3-(2-meo-phenyl)-allylidene)-hydrazide is a complex organic molecule with a unique structure. Let’s dissect its name:
5-Tert-BU-2H-pyrazole-3-carboxylic acid: This part of the name indicates that it contains a pyrazole ring (a five-membered heterocycle with two nitrogen atoms) substituted at position 3 with a carboxylic acid group.
(3-(2-meo-phenyl)-allylidene)-hydrazide: Here, we have an allylidene group (a double bond between the carbon atoms) attached to the pyrazole ring, along with a hydrazide functional group (–NH–NH₂).
Preparation Methods
The synthetic routes for this compound can vary, but here’s a general outline:
Industrial Production: While industrial-scale production methods may not be widely documented, researchers often synthesize it in the lab.
Laboratory Synthesis: One approach involves the condensation of 3-(2-meo-phenyl)-allylidene-hydrazine with ethyl 2-cyanoacetate, followed by cyclization to form the pyrazole ring. Acidification yields the final compound.
Chemical Reactions Analysis
Reactivity: 5-Tert-BU-2H-pyrazole-3-carboxylic acid hydrazide can undergo various reactions
Common Reagents and Conditions: Reactions typically involve strong acids or bases, as well as reagents specific to the desired transformation.
Major Products: The products depend on reaction conditions, but derivatives of the pyrazole ring are common.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, design analogs, and study its coordination chemistry.
Biology and Medicine: Its hydrazide moiety makes it interesting for drug development. It could serve as a scaffold for potential antitumor or antimicrobial agents.
Industry: Limited industrial applications exist due to its complexity.
Mechanism of Action
Targets: The compound likely interacts with enzymes or receptors due to its structural features.
Pathways: Further research is needed to elucidate specific pathways affected.
Comparison with Similar Compounds
Uniqueness: Its combination of pyrazole, carboxylic acid, and hydrazide groups sets it apart.
Similar Compounds: While no direct analogs exist, related pyrazole derivatives are studied.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Properties
Molecular Formula |
C18H22N4O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-tert-butyl-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H22N4O2/c1-18(2,3)16-12-14(20-21-16)17(23)22-19-11-7-9-13-8-5-6-10-15(13)24-4/h5-12H,1-4H3,(H,20,21)(H,22,23)/b9-7+,19-11+ |
InChI Key |
GWKWYKBPWZNGQH-IACHMEEVSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C=C/C2=CC=CC=C2OC |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC=CC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]-](/img/structure/B11995659.png)
![4-[(E)-{[3-(2,4-dichlorophenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11995661.png)
![(E)-3,5-dimethylphenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B11995667.png)



![N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11995709.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11995715.png)
![Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11995724.png)
![3-{[(E)-(4-chlorophenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11995725.png)


![3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11995731.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11995750.png)
